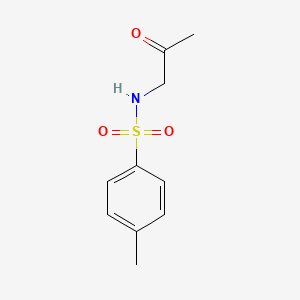
4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tosylaminoaceton is an organic compound characterized by the presence of a tosyl group attached to an aminoaceton structure. The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis due to its stability and ease of removal under mild conditions. N-Tosylaminoaceton is used in various chemical reactions and has applications in synthetic organic chemistry, particularly in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Tosylaminoaceton can be synthesized through several methods. One common approach involves the reaction of aminoaceton with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Aminoaceton+Tosyl chloride→N-Tosylaminoaceton+HCl
Industrial Production Methods
On an industrial scale, the synthesis of N-Tosylaminoaceton may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Tosylaminoaceton undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced to form corresponding oxides or amines.
Cyclization Reactions: N-Tosylaminoaceton can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted derivatives, while cyclization reactions can produce heterocyclic compounds like aziridines.
Aplicaciones Científicas De Investigación
N-Tosylaminoaceton has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Tosylaminoaceton involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the reactivity of the amino group, facilitating its participation in substitution and cyclization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
N-Tosylglycine: Similar structure but with a glycine backbone.
N-Tosylalanine: Contains an alanine backbone.
N-Tosylphenylalanine: Features a phenylalanine backbone.
Uniqueness
N-Tosylaminoaceton is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its tosyl group provides stability and ease of removal, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
54972-26-8 |
|---|---|
Fórmula molecular |
C10H13NO3S |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
4-methyl-N-(2-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,11H,7H2,1-2H3 |
Clave InChI |
UUBOXYAZVIYTPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















